1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid
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Overview
Description
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid typically involves the reaction of 4-methoxybenzoic acid with piperidine under specific conditions. One common method is the use of a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction is carried out in an appropriate solvent, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and scalability . These methods often employ automated systems to mix reactants and control reaction conditions, leading to efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: 4-Methoxybenzyl alcohol derivatives.
Substitution: Halogenated or nitrated 4-methoxybenzoyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in various synthetic pathways . The piperidine ring may interact with biological receptors, potentially influencing neurotransmitter systems and exhibiting pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the piperidine ring.
N-(4-Methoxybenzoyl)-N’-methylguanidine: Contains a similar methoxybenzoyl group but with different substituents.
Butyl 2-(4-Methoxyphenyl)-2-oxoacetate: Features a methoxyphenyl group but with different functional groups.
Uniqueness
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is unique due to the presence of both the piperidine ring and the methoxybenzoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthetic chemistry and potential pharmacological activities .
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDEUQHDPUTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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